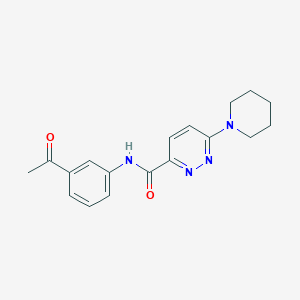
N-(3-acetylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C18H20N4O2 and its molecular weight is 324.384. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3-acetylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Molecular Formula : C18H20N4O2
- Molecular Weight : 324.377 g/mol
- CAS Number : 1396785-01-5
The structure includes a pyridazine ring, an acetylphenyl group, and a piperidine moiety, which are key to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions.
- Receptor Modulation : It can bind to cellular receptors, thereby modulating signal transduction pathways.
- Cytotoxic Effects : The compound has shown cytotoxicity against certain cancer cell lines, indicating potential as an anticancer agent.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | 1.06 ± 0.16 |
| This compound | HeLa | 1.23 ± 0.18 |
| This compound | MCF-7 | 2.73 ± 0.33 |
These findings suggest that the compound could serve as a lead for further development in cancer therapy.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has also been investigated for its anti-inflammatory effects. Research indicates that it may reduce inflammation markers in vivo, suggesting potential therapeutic applications for inflammatory diseases.
Structure-Activity Relationship (SAR)
SAR studies have been crucial in understanding the relationship between the chemical structure of this compound and its biological activity. Modifications to the piperidine and pyridazine rings can enhance binding affinity to target receptors or increase cytotoxicity against cancer cells.
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of the compound using the MTT assay on various cancer cell lines. The results indicated that the compound induced apoptosis in A549 cells, with significant increases in late apoptosis rates at higher concentrations.
- Enzymatic Activity : Another investigation focused on the inhibitory activity against c-Met kinase, revealing IC50 values comparable to established inhibitors, which underscores the therapeutic potential of this compound in targeting c-Met overexpressed cancers.
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-6-piperidin-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-13(23)14-6-5-7-15(12-14)19-18(24)16-8-9-17(21-20-16)22-10-3-2-4-11-22/h5-9,12H,2-4,10-11H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPYOPORVDBUTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=NN=C(C=C2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














